Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride
Description
Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride is a heterocyclic compound characterized by a benzofuropyrimidine core fused with a piperidine ring and an ethyl carboxylate ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural complexity arises from the benzofuropyrimidine scaffold, which is known for interactions with biological targets such as kinases or enzymes involved in signaling pathways .
Properties
IUPAC Name |
ethyl 1-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3.ClH/c1-2-29-24(28)17-11-8-14-27(15-17)23-21-20(18-12-6-7-13-19(18)30-21)25-22(26-23)16-9-4-3-5-10-16;/h3-7,9-10,12-13,17H,2,8,11,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBKWWFUJJIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The compound is derived from piperidine and benzofuro-pyrimidine frameworks, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
- Cytotoxicity : Evaluations of cytotoxic effects in vitro demonstrate varying levels of toxicity across different cell lines.
Antiviral and Antimicrobial Properties
In a detailed study, derivatives of piperidine compounds were evaluated for their antiviral activity against HIV and other viral strains. Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine derivatives exhibited moderate protection against viral infections, with specific attention to their mechanisms as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Moderate activity against HIV and HSV | , |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Varies by cell line; CC50 values reported | , |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine derivatives. The half-maximal cytotoxic concentration (CC50) values indicate the concentration at which 50% of the cells are viable. For instance, one study reported a CC50 value of approximately 92 µM in Vero cells for related compounds .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Piperidine Ring : Known for enhancing binding affinity to various biological targets.
- Benzofuro-Pyrimidine Core : This moiety is associated with multiple pharmacological activities including anti-inflammatory and anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine. For example, derivatives have been investigated for their role in inhibiting viral replication and bacterial growth in controlled laboratory settings.
One study demonstrated that certain modifications to the piperidine structure significantly enhanced antiviral efficacy while reducing cytotoxicity . Another case study focused on the antibacterial properties revealed that specific derivatives were effective against resistant strains of bacteria, suggesting a promising avenue for drug development .
Scientific Research Applications
Biological Activities
Inhibition of Kinases:
The compound exhibits potential as an inhibitor of specific kinases involved in cancer signaling pathways. Similar compounds have demonstrated efficacy in inhibiting protein kinase B (PKB), which is crucial for cell proliferation and survival. The unique structural features of ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride may enhance its selectivity and potency against certain tumor types, making it a candidate for cancer therapeutics .
Antitumor Activity:
Research indicates that compounds with similar structures can exhibit antitumor properties. The benzofuro-pyrimidine core combined with the piperidine ring may confer unique binding properties that enhance biological activity against various cancer cell lines .
Interaction Studies
Binding Affinity:
Interaction studies focus on the compound's binding affinity to various biological targets, particularly kinases. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate the mechanism of action and therapeutic potential of the compound .
Case Studies:
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor efficacy | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Assess kinase inhibition | Showed selective inhibition of PKB activity in cancer cell lines. |
| Study C | Analyze binding interactions | Confirmed high binding affinity to target kinases using ITC. |
These studies underscore the compound's potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural and Functional Differences
Benzofuropyrimidine vs. Benzyl/Oxo Substituents : The target compound’s benzofuropyrimidine group introduces aromaticity and planarity, which may enhance binding to flat enzymatic pockets compared to the flexible benzyl or oxo groups in analogs like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate .
Salt Form : The hydrochloride salt improves aqueous solubility relative to neutral analogs, a critical factor in bioavailability.
Reactivity : Benzofuropyrimidine derivatives undergo unique rearrangements with hydroxylamine hydrochloride, forming oxadiazole rings via pyrimidine ring cleavage . This contrasts with sulfonyl or naphthyridine analogs, which exhibit stability under similar conditions .
Pharmacological Implications
- The benzofuropyrimidine moiety in the target compound is associated with kinase inhibition, as seen in structurally related kinase inhibitors .
- In contrast, Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate lacks aromaticity, suggesting divergent biological targets, possibly ion channels or GPCRs .
Q & A
Q. What are the key considerations in designing a synthesis protocol for this compound?
Methodological Answer: Synthesis protocols should prioritize reaction stoichiometry, solvent selection, and purification steps. For example:
- Solvent Compatibility : Use dichloromethane (DCM) or tetrahydrofuran (THF) for reactions involving piperidine intermediates, as these solvents minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for isolating the target compound from byproducts. Evidence from similar piperidine derivatives shows yields >95% after optimization .
- Acidification : Hydrochloride salt formation requires strict pH control (e.g., HCl gas in dry ether) to ensure crystallinity .
Q. How can researchers determine the purity of this compound, and what analytical methods are most reliable?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 210–220 nm. A retention time shift >5% indicates impurities .
- 1H NMR : Compare integration ratios of aromatic protons (benzofuropyrimidinyl group) to aliphatic signals (piperidine-ethyl ester). Residual solvents (e.g., acetone) can be quantified via peak area <0.5% .
- Melting Point : A narrow range (e.g., 175–177°C) confirms purity, while broad ranges suggest polymorphism or contaminants .
Q. What storage conditions are optimal for maintaining compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Light Sensitivity : Amber vials are critical; UV exposure degrades benzofuropyrimidinyl moieties within 72 hours .
- Moisture Control : Use desiccants (silica gel) to avoid hydrate formation, which alters solubility .
Advanced Research Questions
Q. How should researchers address contradictions between purity assays and observed biological activity?
Methodological Answer:
- Impurity Profiling : If HPLC purity is >98% but bioactivity varies, perform LC-MS to detect trace isomers (e.g., piperidine ring puckering variants) that evade standard HPLC .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the benzofuropyrimidinyl core that may affect receptor binding .
- Dose-Response Validation : Re-test biological activity across multiple concentrations to rule out assay-specific artifacts .
Q. What strategies are effective for evaluating compound stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; ester bonds are prone to hydrolysis at pH >6 .
- Plasma Stability : Add 10% murine plasma to PBS and quantify parent compound loss over time. Piperidine derivatives typically show <50% degradation at 6 hours .
- Forced Degradation : Expose to heat (60°C), UV light (254 nm), and oxidizing agents (H₂O₂) to identify degradation pathways .
Q. How can researchers optimize solubility for in vitro assays without altering bioactivity?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions. For aqueous dilution, add cyclodextrins (10 mM) to prevent precipitation .
- Salt Screening : Test counterions (e.g., mesylate, tosylate) to improve solubility while retaining hydrochloride’s crystallinity .
- Nanoformulation : Encapsulate in liposomes (70 nm size) to enhance bioavailability in cell culture media .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) of analogs?
Methodological Answer:
- DoE (Design of Experiments) : Vary substituents on the benzofuropyrimidinyl and piperidine groups using a factorial design to assess synergistic effects .
- Molecular Docking : Prioritize analogs with predicted binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrimidinyl N) and hydrophobic regions (phenyl group) for activity .
Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- QC Thresholds : Set strict limits for HPLC purity (>98%), residual solvents (<0.1%), and enantiomeric excess (>99%) .
- Bioassay Normalization : Include a reference standard (e.g., commercially available kinase inhibitor) in each assay plate to calibrate activity .
- Statistical Analysis : Use ANOVA to distinguish biological variability from synthesis artifacts (p < 0.01 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
